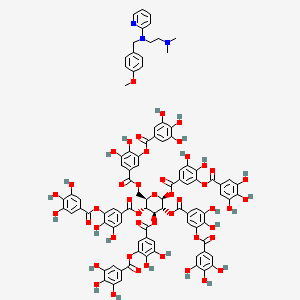
FMOC-(FMOCHMB)PHE-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-phenylalanine (FMOC-(FMOCHMB)PHE-OH) is a derivative of phenylalanine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amine Group: The fluorenylmethoxycarbonyl group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Carboxyl Group: The carboxyl group of phenylalanine is protected using 2-fluorenylmethoxy-4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale solid-phase peptide synthesis, where the compound is synthesized on a resin and then cleaved under specific conditions to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethoxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the fluorenylmethoxycarbonyl group.
Sodium Bicarbonate: Used in the protection of the amine group.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used extensively in solid-phase peptide synthesis to produce peptides with high purity.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research in protein engineering.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Industry:
Mécanisme D'action
The compound exerts its effects by protecting the amine and carboxyl groups of phenylalanine during peptide synthesis. The fluorenylmethoxycarbonyl group is base-labile, allowing for selective deprotection under mild conditions, which prevents unwanted side reactions and ensures high purity of the final product .
Comparaison Avec Des Composés Similaires
9-fluorenylmethoxycarbonyl-L-phenylalanine (FMOC-PHE-OH): Similar in structure but lacks the additional protection provided by the 2-fluorenylmethoxy-4-methoxybenzyl group.
9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-alanine (FMOC-(FMOCHMB)ALA-OH): Similar in structure but with alanine instead of phenylalanine.
Uniqueness: FMOC-(FMOCHMB)PHE-OH is unique due to its dual protection of both the amine and carboxyl groups, which enhances its stability and prevents aggregation during peptide synthesis .
Propriétés
Numéro CAS |
148515-88-2 |
|---|---|
Formule moléculaire |
C47H39NO8 |
Poids moléculaire |
745.81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)
